molecular formula C12H15N3O2 B2805756 N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 474302-53-9

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Numéro de catalogue B2805756
Numéro CAS: 474302-53-9
Poids moléculaire: 233.271
Clé InChI: YSIOWRXKAZJJNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as TEQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TEQA is a heterocyclic compound that contains a quinoxaline ring with an ethyl group and an acetamide group attached to it.

Applications De Recherche Scientifique

Tautomerism and Structural Insights

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and its derivatives exhibit interesting tautomeric behaviors that have implications in various fields of chemical research. Chapman (1966) elucidated the tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, revealing that what was previously thought to be ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate actually possesses an isomeric structure in the solid state and exists as a tautomeric mixture in solution (Chapman, 1966).

Antimicrobial and Anticancer Properties

Recent studies have focused on synthesizing derivatives of N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide to explore their biological activities. Ahmed et al. (2018) synthesized new lipophilic acetamide derivatives, including N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, which showed promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Some of these compounds exhibited significant anticancer effects against various cancer lines, suggesting potential utility in developing new therapeutic agents (Ahmed et al., 2018).

Structural Analysis and Molecular Docking

Further contributing to the scientific understanding of quinoxaline derivatives, the crystal structure analysis and molecular docking studies have been employed to gain insights into their interaction mechanisms. For instance, Filali Baba et al. (2019) conducted a comprehensive study on the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, a compound related to N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. These studies reveal the compound's intricate molecular interactions and stability, providing a foundation for further pharmaceutical development (Filali Baba et al., 2019).

Antiviral and Antioxidant Activities

Quinoxaline derivatives also display promising antiviral and antioxidant properties. Elzahabi et al. (2017) synthesized novel quinoxaline compounds that exhibited potent activity against HCMV, showcasing lower IC50 values compared to standard treatments. This indicates a potential avenue for antiviral drug development using quinoxaline derivatives as a base (Elzahabi, 2017). Additionally, Kadhum et al. (2011) investigated the antioxidant activity of new coumarin derivatives, demonstrating the diverse chemical reactivity and potential health benefits of quinoxaline-related compounds (Kadhum et al., 2011).

Propriétés

IUPAC Name

N-ethyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-13-11(16)7-10-12(17)15-9-6-4-3-5-8(9)14-10/h3-6,10,14H,2,7H2,1H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIOWRXKAZJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.